molecular formula C21H19ClN4O2 B2457317 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-24-3

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2457317
CAS RN: 899953-24-3
M. Wt: 394.86
InChI Key: LRIWVKMILXXLJE-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene expression regulation. BET inhibition has shown promising results in various preclinical studies and is being investigated as a potential therapeutic strategy for cancer and other diseases.

Scientific Research Applications

Anti-Tubercular Activity

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. In a study, this compound and its derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .

Crystallography and Docking Studies

Single crystals of some derivatives have been developed, allowing for X-ray crystallography studies. These reveal the precise arrangement of atoms and provide insights into molecular interactions. Additionally, docking studies predict how the compound binds to specific protein targets, aiding drug discovery efforts.

properties

IUPAC Name

4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-6-4-15(5-7-17)21(27)23-18-3-1-2-16(14-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIWVKMILXXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

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